molecular formula C12H20N2O B011309 1-(3-aminophenyl)-2-[methyl(propan-2-yl)amino]ethanol CAS No. 105838-76-4

1-(3-aminophenyl)-2-[methyl(propan-2-yl)amino]ethanol

Cat. No.: B011309
CAS No.: 105838-76-4
M. Wt: 208.3 g/mol
InChI Key: XODLLHICFNHZSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-(m-Aminophenyl)-beta-isopropylmethylaminoethanol is an organic compound that features both amino and hydroxyl functional groups. This compound is notable for its applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(m-Aminophenyl)-beta-isopropylmethylaminoethanol typically involves the reaction of m-aminophenol with isopropylmethylamine under controlled conditions. The process may include steps such as:

    Acylation: m-Aminophenol is acylated using an appropriate acylating agent.

    Reduction: The acylated product is then reduced to yield the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of alpha-(m-Aminophenyl)-beta-isopropylmethylaminoethanol may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Alpha-(m-Aminophenyl)-beta-isopropylmethylaminoethanol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various ethers or esters.

Scientific Research Applications

Alpha-(m-Aminophenyl)-beta-isopropylmethylaminoethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which alpha-(m-Aminophenyl)-beta-isopropylmethylaminoethanol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Alpha-(m-Aminophenyl)-beta-isopropylmethylaminoethanol can be compared with other similar compounds, such as:

    m-Aminophenol: Shares the aminophenyl group but lacks the isopropylmethylaminoethanol moiety.

    Beta-phenylethylamine: Contains a similar aminoethyl structure but lacks the aminophenyl group.

    Isopropylamine: Contains the isopropylamino group but lacks the aminophenyl and hydroxyl groups.

The uniqueness of alpha-(m-Aminophenyl)-beta-isopropylmethylaminoethanol lies in its combination of functional groups, which allows it to participate in a broader range of chemical reactions and interactions compared to its analogs.

Properties

CAS No.

105838-76-4

Molecular Formula

C12H20N2O

Molecular Weight

208.3 g/mol

IUPAC Name

1-(3-aminophenyl)-2-[methyl(propan-2-yl)amino]ethanol

InChI

InChI=1S/C12H20N2O/c1-9(2)14(3)8-12(15)10-5-4-6-11(13)7-10/h4-7,9,12,15H,8,13H2,1-3H3

InChI Key

XODLLHICFNHZSZ-UHFFFAOYSA-N

SMILES

CC(C)N(C)CC(C1=CC(=CC=C1)N)O

Canonical SMILES

CC(C)N(C)CC(C1=CC(=CC=C1)N)O

Synonyms

1-(3-aminophenyl)-2-(methyl-propan-2-yl-amino)ethanol

Origin of Product

United States

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